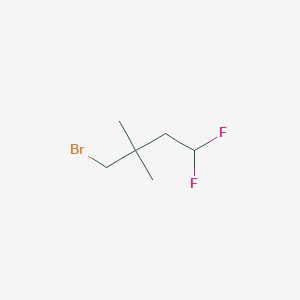

4-Bromo-1,1-difluoro-3,3-dimethylbutane

Description

4-Bromo-1,1-difluoro-3,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₁BrF₂ It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone

Properties

IUPAC Name |

4-bromo-1,1-difluoro-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrF2/c1-6(2,4-7)3-5(8)9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOWVQVZWOONHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-difluoro-3,3-dimethylbutane typically involves the halogenation of 3,3-dimethylbutane. One common method is the bromination of 1,1-difluoro-3,3-dimethylbutane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-Bromo-1,1-difluoro-3,3-dimethylbutane may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-difluoro-3,3-dimethylbutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

4-Bromo-1,1-difluoro-3,3-dimethylbutane is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: As a probe to study the effects of halogenated compounds on biological systems.

Medicine: Potential use in the development of pharmaceuticals due to its unique halogenation pattern.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-difluoro-3,3-dimethylbutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, radical formation, and elimination processes, depending on the reaction conditions and the presence of specific reagents.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-3,3-dimethylbutane: Lacks the fluorine atoms, resulting in different reactivity and applications.

4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane: Contains an additional fluorine atom, which may alter its chemical properties and reactivity.

3,3-Dimethyl-1-bromobutane: Similar structure but without the difluoro substitution, leading to different chemical behavior.

Uniqueness

4-Bromo-1,1-difluoro-3,3-dimethylbutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for specific interactions and applications that are not possible with other similar compounds.

Biological Activity

4-Bromo-1,1-difluoro-3,3-dimethylbutane is a halogenated organic compound notable for its unique structure, which includes both bromine and fluorine substituents. This composition gives the compound distinct chemical properties that can influence its biological activity. Understanding the biological effects of this compound is essential for its potential applications in medicinal chemistry and materials science.

The presence of bromine and fluorine atoms in 4-Bromo-1,1-difluoro-3,3-dimethylbutane enhances its reactivity compared to non-halogenated compounds. These halogens can engage in various chemical interactions, including nucleophilic substitution and radical formation, making the compound a valuable building block in organic synthesis.

The biological activity of 4-Bromo-1,1-difluoro-3,3-dimethylbutane can be attributed to its interaction with specific molecular targets within biological systems. The halogen atoms facilitate:

- Halogen Bonding : Influences the compound's reactivity and interactions with biomolecules.

- Enzyme Modulation : Potentially alters the activity of enzymes involved in metabolic pathways.

These mechanisms suggest that the compound may affect various cellular processes, including oxidative stress response and metabolic regulation.

Antioxidant Properties

Research indicates that 4-Bromo-1,1-difluoro-3,3-dimethylbutane exhibits significant antioxidant activity. It interacts with enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for managing reactive oxygen species (ROS) levels in cells. These interactions may help reduce oxidative stress, which is linked to numerous diseases.

Cytotoxic Effects

Studies have shown that at higher concentrations, this compound can exhibit cytotoxic effects on various cell lines. For instance:

- Cell Lines Tested : Human cervical adenocarcinoma (HeLa) and lung carcinoma (A549).

- IC50 Values : Indicate the concentration at which 50% of cells are inhibited; higher values suggest lower potency.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that while lower doses may provide protective effects against oxidative stress, higher doses could lead to cellular damage.

Study on Antibacterial Activity

In a recent investigation, 4-Bromo-1,1-difluoro-3,3-dimethylbutane was tested for its antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 62.5 µg/mL

- Staphylococcus aureus: 78.12 µg/mL

These findings highlight the potential use of this compound as an antibacterial agent, particularly in addressing antibiotic-resistant strains.

Dosage Effects in Animal Models

Animal studies have demonstrated that dosage significantly influences the biological effects of 4-Bromo-1,1-difluoro-3,3-dimethylbutane:

- Low Doses : Associated with beneficial antioxidant effects.

- High Doses : Linked to adverse outcomes such as metabolic disruption and increased oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.